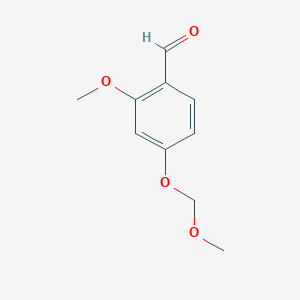

2-Methoxy-4-(methoxymethoxy)benzaldehyde

Vue d'ensemble

Description

2-Methoxy-4-(methoxymethoxy)benzaldehyde is a chemical compound with the CAS Number: 114628-32-9 . It has a molecular weight of 196.2 and its IUPAC name is this compound . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)10(5-9)13-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula .Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Applications De Recherche Scientifique

1. Use in Solid Phase Organic Synthesis

2-Methoxy-4-(methoxymethoxy)benzaldehyde and its derivatives have been investigated for use in solid phase organic synthesis. A study by Swayze (1997) explored the use of electron-rich benzaldehyde derivatives, like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, as linkers for solid phase organic synthesis. These compounds were used to create secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, with high yields and purity (Swayze, 1997).

2. Enzyme Catalysed Asymmetric C–C-Bond Formation

In enzyme-catalyzed asymmetric C–C bond formation, Kühl et al. (2007) investigated the use of benzaldehyde lyase for the asymmetric synthesis of benzoin derivatives. The study demonstrated the effective use of methoxy-substituted benzaldehydes in enzymatic reactions, offering insights into reaction engineering and synthesis optimization (Kühl et al., 2007).

3. Synthesis and Optical Properties of Metal Complexes

Barberis & Mikroyannidis (2006) explored the synthesis of aluminum and zinc quinolates using substituted benzaldehydes like this compound. The study focused on the spectroscopic, thermal, and optical properties of these metal complexes, highlighting their improved thermal stability and processability (Barberis & Mikroyannidis, 2006).

4. Crystallography and Vibrational Spectroscopy

Ribeiro-Claro et al. (2002) investigated 2-methoxy-benzaldehyde through X-ray crystallography and vibrational spectroscopy. Their research revealed the presence of intra- and intermolecular C–H ��� O short contacts in the crystal structure, offering insights into dimerization and molecular interactions (Ribeiro-Claro et al., 2002).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s bioavailability would depend on these properties, which are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular signaling pathways .

Action Environment

The action, efficacy, and stability of 2-Methoxy-4-(methoxymethoxy)benzaldehyde can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . These factors can affect the compound’s interaction with its targets, its distribution within the body, and its metabolic stability .

Propriétés

IUPAC Name |

2-methoxy-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)10(5-9)13-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHRGJFZGJPLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

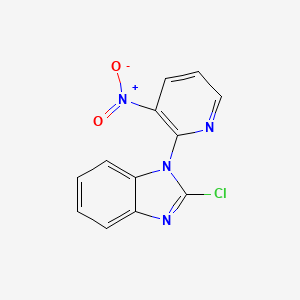

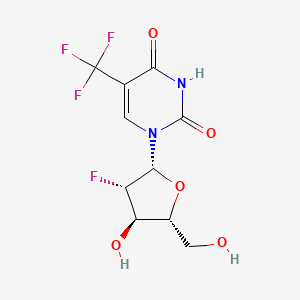

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3214534.png)

![1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol](/img/structure/B3214542.png)

![(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3214588.png)

![6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B3214597.png)

![4-Bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3214602.png)